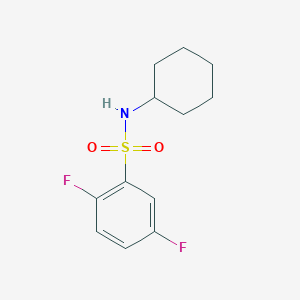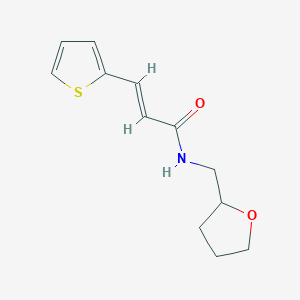
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide, also known as TFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFA has been found to have a mechanism of action that is of interest to researchers, and its biochemical and physiological effects have been explored. In
作用機序
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is believed to act on the TRPA1 receptor, which is involved in the sensation of pain and inflammation. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to activate this receptor, which leads to a decrease in pain and inflammation. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to reduce oxidative stress and improve antioxidant capacity in animal models. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity, which may make it useful in the treatment of diabetes.
実験室実験の利点と制限
One advantage of using N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to be stable under a wide range of conditions, which makes it useful for studying the effects of various treatments on cells or tissues. However, one limitation of using N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is that it can be toxic at high concentrations, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new analogs of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide that may have improved properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide and its effects on various physiological systems. Finally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
合成法
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is synthesized using a multi-step process that involves the reaction of 2-thiophene carboxylic acid with methylamine and formaldehyde. The resulting intermediate is then reacted with tetrahydrofuran and acryloyl chloride to produce N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide. This synthesis method has been optimized to produce high yields of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide with good purity.
科学的研究の応用
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been used in various scientific research applications, including the study of pain, inflammation, and cancer. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have analgesic properties and has been shown to reduce pain in animal models of neuropathic pain. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions such as arthritis. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(6-5-11-4-2-8-16-11)13-9-10-3-1-7-15-10/h2,4-6,8,10H,1,3,7,9H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRMYHOFSPOFPL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

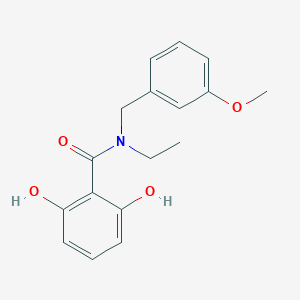
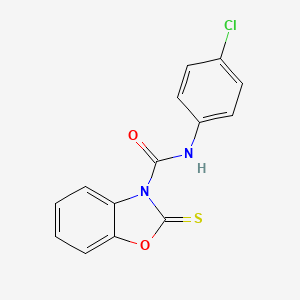
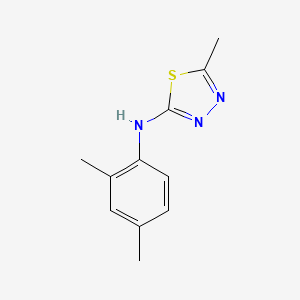
![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)
![8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

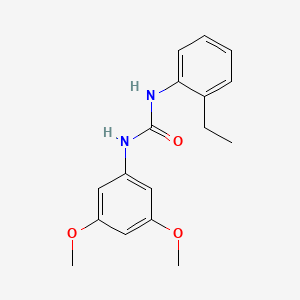
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)
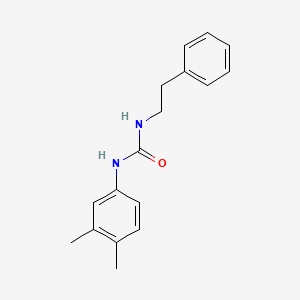
![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
